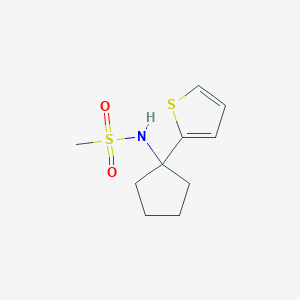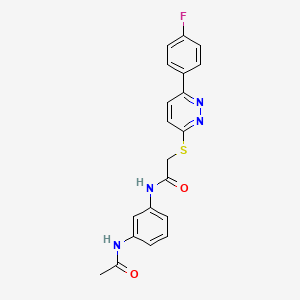
N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide is a synthetic compound with the molecular formula C10H15NO2S2 and a molecular weight of 245.36 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide typically involves the reaction of thiophene derivatives with cyclopentylmethanesulfonamide under specific conditions. The process may include steps such as condensation reactions, cyclization, and sulfonation . Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. As a synthetic cannabinoid, it binds to cannabinoid receptors in the body, modulating various physiological processes. The compound’s effects are mediated through the activation of these receptors, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide: A closely related compound with similar structural features and applications.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit a wide range of biological and chemical properties.
Uniqueness
N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with cannabinoid receptors sets it apart from other thiophene derivatives, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c1-15(12,13)11-10(6-2-3-7-10)9-5-4-8-14-9/h4-5,8,11H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVMLKUGZOVRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1(CCCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)
![2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B2904273.png)


![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)
![N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2904279.png)

![p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2904283.png)
![4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2904285.png)
![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2904286.png)
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2904287.png)
![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2904291.png)
